![molecular formula C12H6N4 B596214 [3,3'-Bipyridine]-5,5'-dicarbonitrile CAS No. 1226808-65-6](/img/structure/B596214.png)
[3,3'-Bipyridine]-5,5'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3’-Bipyridine]-5,5’-dicarbonitrile is an organic compound that consists of two pyridine rings connected at the 3 and 3’ positions, with cyano groups attached at the 5 and 5’ positions
Wirkmechanismus
Target of Action
The primary target of 5,5’-Dicyano-3,3’-Bipyridine is silver ions . The compound functions as a bi-, tri-, or tetra-dentate chelate or chelate/bridging ligand in the coordination of silver ions .
Mode of Action
The mode of coordination of 5,5’-Dicyano-3,3’-Bipyridine with silver ions depends on the anion and the crystallization conditions . With metal-coordinating anions such as NO3– and CF3SO3–, a tridentate coordination mode of the compound is observed, which involves the two bipyridine nitrogen donor atoms and one cyano group . The cyano group bridges to a neighboring silver center, resulting in a one-dimensional coordination polymer .
Biochemical Pathways
The compound’s ability to function as a chelate or bridging ligand in the coordination of silver ions suggests it may influence pathways involving silver ions .
Result of Action
The result of the action of 5,5’-Dicyano-3,3’-Bipyridine is the formation of coordination polymers with silver ions
Action Environment
The action of 5,5’-Dicyano-3,3’-Bipyridine is influenced by environmental factors such as the presence of specific anions and the conditions of crystallization . For instance, with less coordinating anions such as BF4– and PF6–, monomeric bis-chelate complexes are obtained .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-5,5’-dicarbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . Another approach is the Stille coupling, which involves the reaction of a stannylated pyridine derivative with a halogenated pyridine derivative . These reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the reactants and catalysts.
Industrial Production Methods
Industrial production of [3,3’-Bipyridine]-5,5’-dicarbonitrile may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and high-throughput screening of catalysts and reaction conditions can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[3,3’-Bipyridine]-5,5’-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its coordination properties with metal ions.
Reduction: Reduction of the cyano groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products
Wissenschaftliche Forschungsanwendungen
[3,3’-Bipyridine]-5,5’-dicarbonitrile has several applications in scientific research:
Coordination Chemistry: It serves as a ligand for metal complexes, which can be used in catalysis and materials science.
Materials Science:
Pharmaceuticals: Derivatives of [3,3’-Bipyridine]-5,5’-dicarbonitrile may exhibit biological activity and can be explored for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2 and 2’ positions.
4,4’-Bipyridine: Similar to 2,2’-Bipyridine but with nitrogen atoms at the 4 and 4’ positions.
Uniqueness
The presence of cyano groups in [3,3’-Bipyridine]-5,5’-dicarbonitrile imparts unique electronic properties and reactivity compared to other bipyridine derivatives. These cyano groups can participate in additional coordination interactions and influence the overall stability and activity of metal complexes .
Eigenschaften
IUPAC Name |
5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEILXUQPYERQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682500 |
Source


|
| Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-65-6 |
Source


|
| Record name | [3,3′-Bipyridine]-5,5′-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)


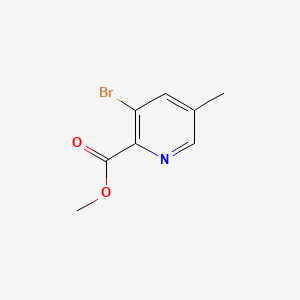
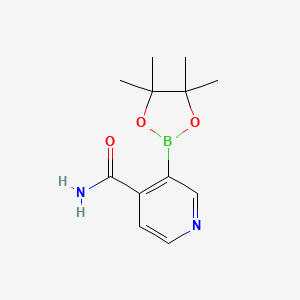

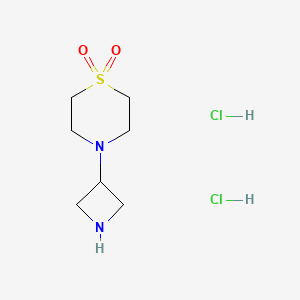


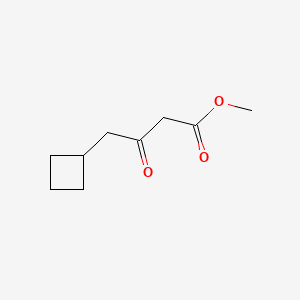

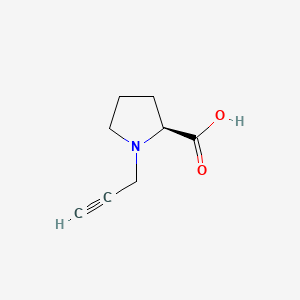
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)
